molecular formula C6H3BrCl2Mg B1591733 3,5-Dichlorophenylmagnesium bromide CAS No. 82297-90-3

3,5-Dichlorophenylmagnesium bromide

Cat. No. B1591733
CAS RN: 82297-90-3
M. Wt: 250.2 g/mol
InChI Key: GCOUTRKHWIHCHT-UHFFFAOYSA-M
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Description

3,5-Dichlorophenylmagnesium bromide is a chemical compound with the molecular formula Cl2C6H3MgBr and a molecular weight of 250.20 . It is commonly used in laboratory settings and in the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenylmagnesium bromide consists of a phenyl ring with two chlorine atoms and a magnesium bromide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it can be used in the preparation of non-alternant polycyclic hydrocarbon named indeno-benzophenalene . It can also act as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .


Physical And Chemical Properties Analysis

3,5-Dichlorophenylmagnesium bromide is a brown to black liquid with a density of 0.972 g/mL at 25 °C . It has a boiling point of 65 °C . It is highly flammable and is usually stored at temperatures between 2-8°C .

Scientific Research Applications

1. Preparation of Non-alternant Polycyclic Hydrocarbons

  • Application Summary : 3,5-Dichlorophenylmagnesium bromide is used in one of the key synthetic steps for the preparation of a non-alternant polycyclic hydrocarbon named indeno-benzophenalene .

2. Synthesis of Carboxylic Esters

  • Application Summary : 3,5-Dichlorophenylmagnesium bromide is used as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .

3. Synthesis of Aryl Ketones

  • Application Summary : 3,5-Dichlorophenylmagnesium bromide is used as a substrate in the synthesis of aryl ketones by reacting with acid chlorides using bis [2- ( N, N -dimethylamino)ethyl] ether ligand .

Safety And Hazards

This compound is considered hazardous. It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;1,3-dichlorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOUTRKHWIHCHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Anulewicz-Ostrowska, T Kliś, D Krajewski… - Tetrahedron letters, 2003 - Elsevier
The reactions of 3,4-dichlorophenylmagnesium bromide and 3,5-dichlorophenylmagnesium bromide with B(OEt) 3 and NaBF 4 were studied The corresponding tetraarylborates [(3,4-Cl …
Number of citations: 40 www.sciencedirect.com
SI Pombrik, DN Kravtsov, BA Kvasov… - Journal of Organometallic …, 1977 - Elsevier
A 19 F NMR study of the transmission of electronic effects has been made for the systems Ar 2 EC 6 H 4 F-4 (E = Sb, Bi, CH, N). The fluorine chemical shifts obtained are correlated with …
Number of citations: 13 www.sciencedirect.com

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